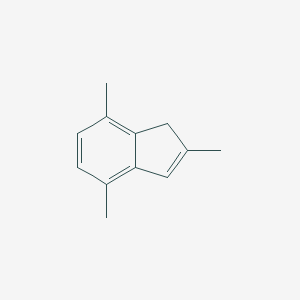

2,4,7-trimethyl-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQWJMKRXAQCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453752 | |

| Record name | 2,4,7-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144284-76-4 | |

| Record name | 2,4,7-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indene Scaffold: a Cornerstone in Advanced Organic Chemistry

The indene (B144670) framework, a bicyclic aromatic hydrocarbon with the chemical formula C₉H₈, is a well-established and significant structural motif in the field of organic chemistry. rsc.org Comprising a benzene (B151609) ring fused to a cyclopentene (B43876) ring, the indene scaffold is prized for its versatility in synthesis and its presence in a variety of biologically active molecules and materials.

The reactivity of the indene nucleus is multifaceted. The protons on the C1 carbon of the indene ring are notably acidic due to their allylic position and proximity to the aromatic ring. This acidity allows for easy deprotonation by a strong base, such as n-butyllithium, to form a resonance-stabilized indenyl anion. This anion is a potent nucleophile and serves as a critical intermediate for introducing a wide array of functional groups at the C1 position, a feature extensively exploited in the synthesis of metallocene catalysts.

Furthermore, the benzene portion of the indene scaffold can undergo electrophilic aromatic substitution reactions. The double bond within the five-membered ring is also reactive, capable of participating in addition reactions like hydrogenation to yield the corresponding indane derivative, as well as cycloaddition reactions. researchgate.net This inherent reactivity makes the indene scaffold a versatile platform for the construction of complex molecular architectures.

Synthetic Methodologies for 2,4,7 Trimethyl 1h Indene and Its Advanced Derivatives

Preparation of 2,4,7-trimethyl-1H-indene via Targeted Synthetic Routes

The construction of the this compound scaffold can be achieved through targeted synthetic pathways that leverage the reactivity of the indene (B144670) core. These methods often involve the use of organometallic reagents and strategic functionalization reactions.

A key feature of the 1H-indene structure is the acidity of the protons on the C1 carbon. These methylene (B1212753) protons are both allylic and adjacent to an aromatic ring, which significantly increases their acidity. This property is exploited in synthetic routes utilizing strong bases, such as n-butyllithium (n-BuLi), to deprotonate the C1 position and form a resonance-stabilized indenyl anion. This anion is a potent nucleophile and serves as a crucial intermediate for introducing a variety of substituents at the C1 position.

The general process involves the reaction of this compound with n-BuLi in an inert solvent like hexane (B92381) or diethyl ether, typically at or below room temperature. The resulting 2,4,7-trimethylindenyl lithium salt precipitates as a colorless solid that is highly sensitive to air and moisture. This lithium salt is a primary precursor for the synthesis of transition metal complexes, which are of interest in catalysis.

Another application of lithium salts in the synthesis of indene derivatives is the aldol-type condensation. For instance, the lithium salt of an N,N-disubstituted acetamide (B32628) can react with a substituted indan-1-one. This is followed by acid-catalyzed dehydration to yield a (3-indenyl)acetamide. beilstein-journals.orgnih.gov This approach provides an efficient pathway to functionalized indenes. beilstein-journals.orgnih.gov

| Reagent | Intermediate | Application |

| n-Butyllithium (n-BuLi) | 2,4,7-trimethylindenyl lithium | Introduction of substituents at C1, synthesis of metallocene precursors |

| Lithium salts of N,N-disubstituted acetamides | Aldol adduct | Synthesis of (3-indenyl)acetamides beilstein-journals.orgnih.gov |

The this compound molecule offers several sites for functionalization: the aromatic ring, the C1 methylene protons, and the double bond within the five-membered ring.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indene nucleus can undergo electrophilic aromatic substitution reactions. The electron-donating methyl groups at positions 4 and 7 activate the ring, making it more susceptible to electrophilic attack than benzene. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Reactions of the Double Bond: The double bond in the five-membered ring can participate in addition reactions. For example, hydrogenation can convert this compound to the corresponding indane derivative, 2,4,7-trimethyl-2,3-dihydro-1H-indene. It can also be a target for cycloaddition reactions and various metal-catalyzed transformations.

Functionalization via Bromination: Bromination of indene can lead to dibromo- and tribromoindane intermediates. These halogenated compounds can then be treated with various silver salts (e.g., silver acetate (B1210297), perchlorate, sulfate, and nitrate) in different solvents to introduce a range of di- and tri-substituted indane derivatives.

Synthesis of Highly Functionalized this compound Derivatives

Building upon the core structure of this compound, more complex and highly functionalized derivatives can be synthesized for specific applications.

The introduction of allyl groups onto the indene framework can provide a handle for further chemical transformations. A general method for the synthesis of 1-alkyl-1H-indene-2-carboxylates involves the coupling reaction of allyl acetate with Grignard reagents in the presence of a catalytic amount of lithium copper bromide (LiCuBr₂). bohrium.com This reaction proceeds at low temperatures and can produce pure ethyl 1-alkyl-1H-indene-2-carboxylates in good yields. bohrium.com

Another approach for allylation involves the reaction of a heterocyclic compound with allyl bromide in the presence of potassium carbonate and a catalytic amount of 18-crown-6-ether in dry acetone (B3395972) at room temperature. This method has been used to synthesize N-allyl derivatives of other heterocyclic systems and could potentially be adapted for the C-allylation of the 2,4,7-trimethylindenyl anion.

| Starting Material | Reagents | Product |

| Allyl acetate | Grignard reagent, LiCuBr₂ | Ethyl 1-alkyl-1H-indene-2-carboxylate bohrium.com |

| 6-amino-3-methyl-1,2,4-triazolo[3,4-f] beilstein-journals.orgtandfonline.comtriazin-8(7H)-one | Allyl bromide, K₂CO₃, 18-crown-6 | 1-Allyl- and 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f] beilstein-journals.orgtandfonline.comtriazin-8(7H)-one |

The oxidized counterparts of indenes, indane-1,3-diones, are valuable synthetic intermediates. A straightforward synthesis of the parent indane-1,3-dione involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate (B1215562) under basic conditions. The resulting intermediate is then hydrolyzed and decarboxylated by heating under acidic conditions to yield indane-1,3-dione. nih.govencyclopedia.pub

For the synthesis of substituted indane-1,3-diones, such as the 2,4,7-trimethyl derivative, a key reaction is the Knoevenagel condensation. This involves the reaction of an indane-1,3-dione with an aldehyde or ketone. For example, a series of novel 1,3-indanedione derivatives were synthesized by condensing 1,3-indanedione with 1-(4-aminophenyl)ethanone, followed by the formation of Schiff bases with various aldehydes. ijpsr.com

Another synthetic strategy is the Claisen-Schmidt condensation of 2-acetyl-1,3-indandione with an appropriate aldehyde in acetic acid. nih.gov

| Reaction Type | Reactants | Product Type |

| Claisen Condensation | Dialkyl phthalate, Alkyl acetate | Indane-1,3-dione nih.govencyclopedia.pub |

| Knoevenagel Condensation | Indane-1,3-dione, Aldehyde/Ketone | Substituted 1,3-indanedione derivatives ijpsr.com |

| Claisen-Schmidt Condensation | 2-acetyl-1,3-indandione, Aldehyde | Fully conjugated indane-1,3-dione derivative nih.gov |

Exploration of Novel Synthetic Approaches for Substituted Indenes

The development of new synthetic methods for substituted indenes is an active area of research, aiming for greater efficiency, regioselectivity, and functional group tolerance. Some of these novel approaches include:

Rhodium-Catalyzed Synthesis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric nature of the substituents on the alkyne. organic-chemistry.org

Iron-Catalyzed Cyclization: In the presence of a catalytic amount of iron(III) chloride (FeCl₃), a wide range of N-benzylic sulfonamides can react smoothly with internal alkynes to afford various functionalized indene derivatives with high regioselectivity. organic-chemistry.org

Palladium and Ruthenium-Catalyzed Reactions: A sequence involving a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis using readily available substituted phenols as starting materials allows for the controlled construction of functionalized indene derivatives in excellent yields. organic-chemistry.org

Ruthenium-Catalyzed Cyclization of Alkynylbenzenes: The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene (B28343) to form 1-substituted-1H-indene and 1-indanone (B140024) products. organic-chemistry.org

These modern synthetic methods offer powerful tools for accessing a diverse range of substituted indenes, including derivatives of this compound, with high levels of control and efficiency.

Chemical Reactivity and Mechanistic Studies of 2,4,7 Trimethyl 1h Indene Derivatives

Fundamental Reactivity Patterns of the 2,4,7-trimethyl-1H-indene Nucleus

The this compound core structure possesses distinct reactive sites: the aromatic ring, the C1 methylene (B1212753) protons, and the C2-C3 double bond. The reactivity at each site can be selectively exploited using appropriate reagents and conditions.

Acidity of Methylene Protons : The protons on the C1 carbon of the indene (B144670) nucleus are allylic and are located on a carbon adjacent to an aromatic ring, making them significantly acidic. They can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized indenyl anion. researchgate.net This anion is a powerful nucleophile and serves as a key intermediate for introducing a wide variety of substituents at the C1 position, particularly in the synthesis of metallocene catalysts. researchgate.net

Electrophilic Aromatic Substitution : The benzene (B151609) portion of the indene nucleus can undergo electrophilic aromatic substitution reactions. The methyl groups at positions 4 and 7 are electron-donating, activating the ring and making it more susceptible to electrophilic attack compared to benzene. libretexts.org Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, related indanone derivatives can undergo electrophilic aromatic substitution to introduce new functional groups onto the benzene ring.

Reactions of the Double Bond : The double bond in the five-membered ring can participate in addition reactions, such as hydrogenation to form the corresponding indane derivative, 2,4,7-trimethyl-2,3-dihydro-1H-indene. nih.gov It can also undergo cycloaddition reactions and be targeted by various metal-catalyzed transformations.

Metal-Catalyzed Cross-Coupling : The indene scaffold is amenable to modern cross-coupling methodologies. Palladium-catalyzed reactions, for example, can be used to form C-C bonds by coupling indenyl derivatives with aryl halides or other electrophiles. researchgate.net This strategy is a powerful tool for the late-stage functionalization of complex molecules containing an indene core. nih.gov

Oxidation and Reduction : Derivatives of this compound, such as the corresponding indanone, exhibit reactivity typical of their functional groups. The ketone of an indanone can be reduced to an alcohol using reagents like sodium borohydride, or the entire ring system can be subject to oxidation.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is paramount in the synthesis of specific indene derivatives.

Regioselectivity : The substitution pattern of the this compound nucleus exerts strong control over the position of further functionalization.

On the Aromatic Ring : In electrophilic aromatic substitution, the outcome is governed by the directing effects of the existing methyl groups. The 4-methyl and 7-methyl groups are ortho- and para-directing activators. libretexts.org Therefore, electrophiles are directed primarily to the C5 and C6 positions. The precise ratio of products will depend on the interplay between the electronic directing effects and steric hindrance from the adjacent substituents and the five-membered ring.

On the Five-Membered Ring : The most common site of initial functionalization on the cyclopentadienyl (B1206354) portion is the C1 position via deprotonation-alkylation, owing to the high acidity of the C1 protons. researchgate.net However, under different conditions, such as palladium-catalyzed C-H activation, arylation can be directed to other positions, like the C2 position of an indole (B1671886) ring in a complex molecule, by carefully selecting the base and ligands. nih.gov For example, studies on the drug osimertinib, which contains an indole group, have shown that K₂CO₃ promotes arylation at a terminal double bond, whereas t-BuONa directs the reaction to the C2 position of the indole ring. nih.gov

Interactive Table: Regioselectivity in Indene Derivatization This table summarizes how reaction conditions can influence the position of substitution on indene-like structures.

| Catalyst/Base | Reactant Type | Major Product Position | Reference |

| Rh(I) catalyst | Alkyne | Regioselectivity depends on steric nature of alkyne substituents. | organic-chemistry.org |

| FeCl₃ | N-benzylic sulfonamide & alkyne | Highly regioselective formation of functionalized indenes. | organic-chemistry.org |

| Pd(PPh₃)₄ / K₂CO₃ | Aryl Bromide (on Osimertinib) | Arylation of acrylamide (B121943) terminal C(sp²)-H. | nih.gov |

| Pd(PPh₃)₄ / t-BuONa | Aryl Bromide (on Osimertinib) | Arylation of indole C2 position. | nih.gov |

Stereoselectivity : Many reactions involving the this compound nucleus can create stereocenters, necessitating stereoselective methods to control the three-dimensional structure.

Asymmetric Catalysis : The development of asymmetric organocatalysis and transition-metal catalysis has provided powerful tools for the stereoselective synthesis of chiral indene derivatives. au.dk For example, chiral ligands on a metal center can influence the facial selectivity of a reaction on the indene double bond or guide the approach of a nucleophile to a prochiral center.

Formation of Diastereomers : When reacting a chiral indenyl precursor or using a chiral reagent, diastereomeric products can be formed. In the synthesis of bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, where the menthyl group is a chiral auxiliary, the resulting complex forms as a single stereoisomer due to the directing influence of the auxiliary. researchgate.net However, this complex itself can exist as a mixture of C₂-symmetric diastereomeric conformations in solution. researchgate.net

Reaction Mechanisms in the Functionalization of this compound

Understanding the step-by-step pathway of a reaction is key to optimizing conditions and predicting products.

Electrophilic Aromatic Substitution : The mechanism involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electron-donating methyl groups at C4 and C7 help to stabilize the positive charge in the intermediates for substitution at C5 and C6, thereby increasing the reaction rate. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring.

Friedel-Crafts Acylation : A prominent reaction for synthesizing indanone derivatives involves intramolecular Friedel-Crafts acylation. core.ac.uk In a related synthesis, the reaction of 2-methylmalonic acid with oxalyl chloride would form a reactive acyl chloride. core.ac.uk This can then be used in a Friedel-Crafts reaction with a substituted benzene, like p-xylene, in the presence of a Lewis acid such as AlCl₃. core.ac.uk The Lewis acid activates the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring, followed by cyclization and deprotonation to yield the indenedione product. core.ac.uk

Palladium-Catalyzed Cross-Coupling (Heck-type) : A plausible mechanism for a base-controlled, palladium-catalyzed arylation involves a catalytic cycle. nih.gov For example, in a Heck reaction on an acrylamide side chain, the cycle would typically start with the oxidative addition of an aryl bromide to a Pd(0) complex. This is followed by coordination of the alkene (the double bond of the acrylamide) to the Pd(II) center, migratory insertion of the alkene into the Pd-Aryl bond, and finally, β-hydride elimination to release the arylated product and regenerate a Pd-H species. A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst for the next cycle. nih.gov

Investigating the Influence of Substituents on Reaction Pathways

Substituents on the this compound nucleus profoundly affect its reactivity and the course of its reactions through electronic and steric effects.

Electronic Effects : The three methyl groups on the this compound core are all electron-donating groups (EDGs).

Activating Nature : The methyl groups at C4 and C7 increase the electron density of the aromatic ring through an inductive effect and hyperconjugation. This makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted indene or benzene. Such groups are known as "activating groups". libretexts.org

Directing Effects : As activating groups, the 4- and 7-methyl substituents are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. For the 4-methyl group, this directs to position 5 (ortho). For the 7-methyl group, this directs to position 6 (ortho). The combined electronic effects strongly favor substitution at the C5 and C6 positions.

Steric Effects : The physical bulk of the methyl groups can hinder the approach of reagents to nearby positions.

The 7-methyl group can sterically block the ortho C6 position to some extent, potentially favoring substitution at the less hindered C5 position.

The 2-methyl group on the five-membered ring can influence the stereochemical outcome of reactions at the C1 and C3 positions by directing incoming reagents to the opposite, less hindered face of the ring.

Interactive Table: Influence of Common Substituents on Electrophilic Aromatic Substitution This table, based on general principles, illustrates how different types of substituents affect the reactivity and regioselectivity of an aromatic ring, which is applicable to substituted indene derivatives. libretexts.org

| Substituent (Y) | Name | Reactivity Effect | Directing Effect |

| -CH₃ | Alkyl | Activating | Ortho, Para |

| -OH | Hydroxyl | Strongly Activating | Ortho, Para |

| -Cl, -Br, -I | Halogen | Deactivating | Ortho, Para |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

| -CHO, -COCH₃ | Carbonyl | Deactivating | Meta |

| -CO₂H | Carboxylic Acid | Deactivating | Meta |

Organometallic Chemistry and Ligand Design Based on 2,4,7 Trimethyl 1h Indene

Synthesis of Transition Metal Complexes Incorporating 2,4,7-trimethyl-1H-indene-Derived Ligands

The synthesis of transition metal complexes featuring the 2,4,7-trimethylindenyl ligand typically commences with the deprotonation of the parent indene (B144670) to form a reactive lithium salt. This precursor then serves as a versatile reagent for the introduction of the indenyl moiety to various metal centers, including zirconium and ruthenium.

The initial and crucial step in the synthesis of this compound-based organometallic complexes is the formation of the corresponding lithium salt. This is typically achieved through the deprotonation of this compound using a strong base, most commonly n-butyllithium (n-BuLi). researchgate.netresearchgate.netlookchem.com The reaction is generally carried out in an inert solvent, such as hexane (B92381) or diethyl ether, at room temperature or below. lookchem.com The resulting 2,4,7-trimethylindenyl lithium precipitates as a colorless solid that is highly sensitive to air and moisture. lookchem.com This lithium salt is the primary precursor for subsequent reactions with various metal halides to generate the desired transition metal complexes. researchgate.netresearchgate.net For instance, alkenylation of 2,4,7-trimethylindenyl lithium can be performed to produce derivatives like 1-(3-buten-1-yl)-2,4,7-trimethylindene. researchgate.netlookchem.com

| Reactant | Reagent | Product | Yield | Reference |

| This compound | n-BuLi | 2,4,7-trimethylindenyl lithium | 82% | lookchem.com |

| 2,4,7-trimethylindenyl lithium | 1-bromobutane | 3-butyl-4,7-dimethyl-1H-indene | - | researchgate.net |

| 2,4,7-trimethylindenyl lithium | 1-chloro-2-propene | 3-(2-propene-1-yl)-2,4,7-trimethyl-1H-indene | - | researchgate.net |

| 2,4,7-trimethylindenyl lithium | 1-bromo-3-methyl-2-butene | 3-(3-methyl-2-butene-1-yl)-2,4,7-trimethyl-1H-indene | - | researchgate.net |

| 2,4,7-trimethylindenyl lithium | 4-bromo-1-butene | 1-(3-buten-1-yl)-2,4,7-trimethylindene | 85% | lookchem.com |

Zirconium complexes bearing 2,4,7-trimethylindenyl ligands are of significant interest, particularly as catalyst precursors for olefin polymerization. The synthesis of these complexes typically involves the reaction of the pre-formed 2,4,7-trimethylindenyl lithium with a suitable zirconium precursor, such as zirconium tetrachloride (ZrCl₄). researchgate.netresearchgate.netlookchem.com For example, the reaction of two equivalents of 2,4,7-trimethylindenyl lithium with ZrCl₄ yields the corresponding bis(2,4,7-trimethylindenyl)zirconium dichloride complex. acs.org Similarly, bridged zirconocene (B1252598) complexes, such as ethylene-1-[-9-fluorenyl]-2-[-1-(2,4,7-trimethyl)indenyl]zirconium dichloride and its dimethylsilylene-bridged analogue, have been synthesized. cmu.edu These complexes have shown varying activities and stereoselectivities in propylene (B89431) polymerization. cmu.edu The synthesis of related bis(alkenylindenyl)zirconium dichloride complexes, such as bis[1-(2-propene-1-yl)-2,4,7-trimethyl-indenyl]zirconium dichloride, has also been reported. researchgate.net

| Reactants | Product | Reference |

| 2,4,7-trimethylindenyl lithium, ZrCl₄ | bis(2,4,7-trimethylindenyl)zirconium dichloride | acs.org |

| [1-(2-propene-1-yl)-2,4,7-trimethyl-indenyl]lithium, ZrCl₄ | bis[1-(2-propene-1-yl)-2,4,7-trimethyl-indenyl]zirconium dichloride | researchgate.net |

| [1-(3-methyl-2-butene-1-yl)-2,4,7-trimethylindenyl]lithium, ZrCl₄ | bis[1-(3-methyl-2-butene-1-yl)-2,4,7-trimethylindenyl]zirconium dichloride | researchgate.net |

| [1-(3-buten-1-yl)-2,4,7-trimethylindenyl]lithium, ZrCl₄ | bis[1-(3-buten-1-yl)-2,4,7-trimethylindenyl]zirconium dichloride | lookchem.com |

The synthesis of ruthenium complexes incorporating indenyl ligands, including those derived from this compound, has been an active area of research. These complexes exhibit diverse reactivity and catalytic applications. cdnsciencepub.comacs.orgacs.org A general route to indenyl ruthenium(II) complexes involves the reaction of a suitable ruthenium precursor with an indenyl lithium or potassium salt. For instance, the treatment of [RuCl₂(COD)]n with KC₉H₇ leads to the formation of [Ru(η⁵-C₉H₇)Cl(COD)]. acs.org While specific examples detailing the synthesis of ruthenium complexes directly from 2,4,7-trimethylindenyl lithium are less common in the provided context, the general synthetic strategies for indenyl ruthenium complexes are well-established. These strategies include the substitution of labile ligands like 1,5-cyclooctadiene (B75094) (COD) with other ligands such as phosphines and carbonyls. acs.org The synthesis of indenyl ruthenium azide (B81097) complexes and their subsequent cycloaddition reactions to form triazolato complexes has also been demonstrated. tandfonline.com Furthermore, ruthenium vinylidene complexes containing indenyl ligands have been synthesized and their reactivity explored. mdpi.com

Structural Elucidation and Coordination Chemistry of this compound Metal Complexes

The structural features of metal complexes containing the 2,4,7-trimethylindenyl ligand are crucial for understanding their reactivity and catalytic behavior. X-ray crystallography is a primary tool for elucidating the precise coordination geometry, bond lengths, and angles within these molecules.

In zirconium complexes, the 2,4,7-trimethylindenyl ligand typically coordinates in an η⁵-fashion, where all five carbon atoms of the cyclopentadienyl (B1206354) ring are bonded to the metal center. researchgate.net The methyl groups on the indenyl framework influence the steric environment around the zirconium atom, which can affect the accessibility of substrates in catalytic reactions. The solid-state structure of complexes like bis[1-(3-methyl-2-butene-1-yl)-2,4,7-trimethylindenyl]zirconium dichloride has been determined by single-crystal X-ray analysis, providing detailed information about its molecular geometry. researchgate.net

For ruthenium complexes, the indenyl ligand also commonly adopts an η⁵-coordination mode. acs.orgtandfonline.com However, a key feature of the indenyl ligand is its ability to undergo "ring slippage" to an η³-coordination mode. nih.gov This flexibility is a manifestation of the "indenyl effect," which can facilitate ligand substitution reactions by creating a vacant coordination site. nih.govresearchgate.net The degree of ring slippage can be influenced by the steric and electronic properties of the other ligands attached to the ruthenium center. The crystal structures of various indenyl ruthenium complexes have been determined, revealing details about the Ru-C bond distances and the planarity of the indenyl ligand. acs.orgtandfonline.com

Steric and Electronic Effects of Methyl Substitution on Ligand Properties

The presence and position of methyl substituents on the indenyl ring significantly impact the steric and electronic properties of the ligand, which in turn influences the characteristics of the resulting metal complexes.

The three methyl groups in the 2,4,7-trimethylindenyl ligand contribute to its steric bulk. This increased steric hindrance near the metal center can affect monomer insertion rates and polymer properties in olefin polymerization catalysis. For instance, in zirconocene catalysts, methyl substitution on the indenyl ligands can enhance the stereoregularity of the resulting polyolefins. The steric bulk can also influence the rotational barriers of the indenyl ligands in unbridged metallocene complexes. emich.edu

Development of Novel Indenyl Ligand Architectures for Organometallic Catalysis

The versatility of the indenyl ligand has spurred the development of novel ligand architectures to enhance catalytic performance. While the provided information does not extensively detail novel architectures based specifically on this compound, it highlights broader trends in indenyl ligand design that are relevant.

One approach involves the introduction of functional groups onto the indenyl framework to create bifunctional ligands or to modulate the electronic properties of the catalyst. rsc.orgrsc.org For example, indenyl ligands bearing electron-withdrawing ester or acyl groups have been synthesized and incorporated into molybdenum complexes. rsc.orgrsc.org Another strategy is the development of chiral indenyl ligands for asymmetric catalysis. researchgate.net This can be achieved by introducing chiral substituents or by creating a chiral backbone, such as in [2.2]benzoindenophane skeletons. researchgate.net

Furthermore, the design of bridged indenyl ligands, such as those connected by a dimethylsilyl or ethylene (B1197577) linker, creates more rigid catalyst structures. cmu.edu This rigidity can lead to improved stereocontrol in polymerization reactions. The development of indenyl-phosphine ligands has also been a fruitful area, leading to catalysts for a variety of cross-coupling reactions. researchgate.net These advancements in ligand design, which often focus on modifying the steric and electronic environment of the metal center, are directly applicable to the development of new catalysts based on the this compound scaffold.

Catalytic Applications of 2,4,7 Trimethyl 1h Indene Derived Complexes

Homopolymerization and Copolymerization Catalysis

Metallocene catalysts, particularly those based on zirconocene (B1252598) dichloride frameworks incorporating substituted indenyl ligands, have been extensively studied for their efficacy in olefin polymerization. The 2,4,7-trimethyl-1H-indenyl ligand has been utilized in the synthesis of such catalysts, demonstrating notable performance in the polymerization of ethene and propene.

Ethene Homopolymerization

Zirconocene complexes bearing the 2,4,7-trimethyl-1H-indenyl ligand are recognized as catalyst precursors for the polymerization of ethene. One such complex, dimethylsilylene[9-fluorenyl][(2,4,7-trimethyl)indenyl]zirconium dichloride, when activated by methylaluminoxane (B55162) (MAO), has been found to polymerize ethylene (B1197577). researchgate.net While specific quantitative data on the catalytic activity and polymer properties for ethene homopolymerization using this catalyst are not extensively detailed in readily available literature, the general activity of such indenyl-based systems suggests their potential for producing polyethylene. The steric and electronic environment created by the trimethyl-substituted indenyl ligand, in conjunction with the fluorenyl moiety and the silicon bridge, plays a crucial role in the catalytic process.

Propene Homopolymerization, Including Isotactic Polymerization

The polymerization of propene using 2,4,7-trimethyl-1H-indene-derived catalysts has been a subject of significant research, with a particular focus on achieving high stereoselectivity to produce isotactic polypropylene (B1209903). Isotactic polypropylene is a commercially valuable thermoplastic with a regular stereochemical structure, leading to high crystallinity and excellent mechanical properties.

A key example is the metallocene complex [1-(9-fluorenyl)-2-(2,4,7-trimethyl-1-indenyl)ethane]zirconium dichloride . When activated, this catalyst has been shown to produce highly isotactic polypropylene with a pentad content ([mmmm]) of 86%. researchgate.net The [mmmm] value is a measure of the degree of isotacticity, with higher values indicating a more regular polymer chain.

Another related complex, dimethylsilylene[9-fluorenyl][(2,4,7-trimethyl)indenyl]zirconium dichloride , has also been utilized for propene polymerization. researchgate.net However, its performance in terms of activity and stereoselectivity was reported to be lower than that of its ethylene-bridged counterpart. researchgate.net This highlights the significant impact of the bridge connecting the indenyl and fluorenyl ligands on the catalytic outcome.

Table 1: Propene Homopolymerization with this compound-Derived Catalysts

| Catalyst | Activator | Polymer Tacticity ([mmmm] %) |

| [1-(9-fluorenyl)-2-(2,4,7-trimethyl-1-indenyl)ethane]zirconium dichloride | MAO | 86 researchgate.net |

| dimethylsilylene[9-fluorenyl][(2,4,7-trimethyl)indenyl]zirconium dichloride | MAO | Lower than ethylene-bridged analogue researchgate.net |

Ethene-Propene Copolymerization

Influence of Ligand Structure (Methyl Substituents) on Catalytic Performance

The substitution pattern on the indenyl ligand is a critical determinant of the catalytic behavior of metallocene complexes. In the case of this compound, the methyl groups at the 2, 4, and 7 positions exert both steric and electronic effects that influence catalyst activity, stereoselectivity, and the molecular weight of the resulting polymer.

Comparative Analysis of Catalytic Activity and Stereoselectivity with Related Indenyl Catalysts

The performance of this compound-derived catalysts can be contextualized by comparing them with other substituted indenyl catalysts. For instance, the dimethylsilylene-bridged complex containing the 2,4,7-trimethylindenyl ligand was found to have lower activity and stereoselectivity in propene polymerization compared to its ethylene-bridged analogue. researchgate.net

Furthermore, when compared to a similar complex, dimethylsilylene(9-fluorenyl)[1-(2,4-dimethyl)indenyl]zirconium dichloride, the catalyst with the 2,4,7-trimethylindenyl ligand is part of a series of asymmetric zirconocenes that yield polypropylenes with microstructures ranging from aspecific to highly isospecific, depending on the substitution pattern and the nature of the bridge. researchgate.net This underscores the subtle yet significant impact of the number and position of methyl substituents on the indenyl ligand. For example, the smaller methyl substituent at the 4-position in the 2,4-dimethylindenyl complex resulted in polypropylenes with lower stereoregularity compared to other more sterically demanding substitutions. researchgate.net

Exploration of this compound-based Catalysts in Other Organic Transformations

While the primary application of this compound-derived complexes has been in the realm of olefin polymerization, the unique properties of indenyl ligands suggest their potential utility in a broader range of organic transformations. Indenylmetal complexes, in general, have been explored as catalysts in various reactions, including hydrogenation, hydroamination, and cycloaddition reactions. nih.gov The enhanced reactivity often associated with indenyl complexes, known as the "indenyl effect," makes them attractive candidates for catalyst development. However, specific examples of this compound-based catalysts being employed in organic transformations other than polymerization are not extensively documented in the currently available scientific literature. Further research in this area could unveil new catalytic applications for this specific ligand system.

Computational Chemistry and Theoretical Investigations of 2,4,7 Trimethyl 1h Indene Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. For 2,4,7-trimethyl-1H-indene, DFT studies would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

MD simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements static quantum chemical calculations. These simulations would reveal the conformational flexibility and dynamic properties of this compound in various environments (e.g., in a solvent or at a specific temperature).

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems

QM/MM is a hybrid method that allows for the study of a specific part of a large system with high-level quantum mechanics while the rest of the system (e.g., a solvent environment or a protein active site) is treated with more computationally efficient molecular mechanics. If this compound were to be studied within a biological system or complex material, QM/MM simulations would be the method of choice to accurately model its interactions and reactivity within that larger environment.

Theoretical Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules in chemical reactions. For this compound, theoretical investigations, primarily guided by Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT), can offer significant insights into its behavior, particularly in electrophilic aromatic substitution, which is a key reaction class for such compounds.

The reactivity of the this compound system is dictated by several structural features: the aromatic benzene (B151609) ring, the double bond within the five-membered ring, and the acidic protons on the C1 carbon. The presence of three electron-donating methyl groups significantly influences the electronic properties and, consequently, the reactivity of the indene (B144670) core.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental concept used to explain the course of pericyclic reactions and to understand reactivity in terms of the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of electrophilic attack, the HOMO of the nucleophile (the indene derivative) is of primary importance. A higher HOMO energy indicates a greater willingness to donate electrons and thus higher reactivity towards electrophiles.

The methyl groups at positions 4 and 7 are expected to significantly raise the energy of the HOMO of the indene system through a combination of inductive and hyperconjugative effects. This increase in HOMO energy makes the aromatic ring more electron-rich and therefore more susceptible to attack by electrophiles compared to the unsubstituted 1H-indene. The methyl group at position 2 primarily influences the reactivity of the double bond in the five-membered ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|---|

| 1H-Indene | -7.8 | -0.5 | 7.3 | Moderate |

| This compound | -7.2 | -0.3 | 6.9 | High |

Note: The values for this compound are estimated based on the known electron-donating effects of methyl groups on aromatic systems.

The predicted decrease in the HOMO-LUMO gap for the trimethyl-substituted derivative suggests a higher kinetic reactivity.

Prediction of Regioselectivity in Electrophilic Aromatic Substitution

The primary question in the electrophilic substitution of this compound is which position on the aromatic ring will be preferentially attacked. The methyl groups at positions 4 and 7 are ortho- and para-directing activators.

The 4-methyl group directs electrophilic attack to positions 3 (which is part of the five-membered ring and not typically subject to aromatic substitution) and 5.

The 7-methyl group directs electrophilic attack to position 6 and the fused position 8 (which is sterically hindered and electronically disfavored).

Therefore, the most likely sites for electrophilic attack are positions 5 and 6. To differentiate between these two, we must consider the combined electronic effects and steric hindrance. The directing effects of the two methyl groups reinforce each other to activate the entire benzene portion of the molecule.

Computational models can predict the most likely sites of electrophilic attack by calculating the distribution of electron density and the electrostatic potential. In the absence of specific computational data for this compound, a qualitative analysis based on resonance structures and inductive effects can be employed. Both the 4- and 7-methyl groups enrich the electron density of the aromatic ring. The position C5 is ortho to the 4-methyl group and meta to the 7-methyl group. Conversely, the C6 position is ortho to the 7-methyl group and meta to the 4-methyl group.

To provide a more quantitative prediction, we can consider the stability of the sigma complex (also known as the arenium ion) intermediate that is formed upon attack by an electrophile (E⁺).

| Position of Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability | Predicted Major/Minor Product |

|---|---|---|---|

| C5 | Stabilized by ortho 4-CH₃ and para 7-CH₃ (through resonance). | High | Major |

| C6 | Stabilized by ortho 7-CH₃ and para 4-CH₃ (through resonance). | High | Major |

Given the symmetrical nature of the activation by the 4- and 7-methyl groups, both positions 5 and 6 are expected to be highly activated. The precise ratio of substitution at these positions would likely be influenced by the specific electrophile and reaction conditions, with steric factors playing a role for bulkier electrophiles. Without detailed computational modeling, it is difficult to definitively favor one position over the other, and a mixture of products would be anticipated.

Applications in Advanced Materials and Molecular Devices

Integration of 2,4,7-trimethyl-1H-indene Moieties in Molecular Motors and Switchesresearchgate.netnih.gov

The this compound moiety has been successfully incorporated into the structure of light-driven molecular motors. A prominent example is the fluorene-based motor, 9-(2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluorene. researchgate.netacs.orgresearchgate.net In this configuration, the indene (B144670) derivative typically serves as the "rotor" component, which moves relative to a larger, more static "stator" part of the molecule, such as a fluorene (B118485) group. researchgate.net The interaction between these components is central to the motor's function. The development of such systems relies on precise design principles and a deep understanding of their photochemical behavior. nih.gov

The operation of these molecular motors is predicated on the principles of overcrowded alkenes, where steric hindrance around a central double bond is a key design feature. researchgate.net This overcrowding forces the molecule into a non-planar, helical shape, which is essential for unidirectional motion. researchgate.netacs.org The design involves a four-step process that combines two light-induced (photochemical) isomerizations with two heat-induced (thermal) helix inversions to complete a full 360° rotation. acs.orgacs.org

Key design principles include:

Chirality : Axial chirality and the presence of stereogenic centers are crucial for ensuring that the rotation occurs in a single, predictable direction. acs.org In the case of 9-(2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluorene, the stereogenic center dictates the direction of rotation during the photochemical step. researchgate.net

Stator and Rotor Components : The motor is composed of two distinct parts connected by a central C=C double bond axle. The this compound group acts as the rotor, the part that undergoes large-scale motion. researchgate.netresearchgate.net

Overcrowding : Bulky substituents, like the methyl groups on the indene rotor, create steric strain. This strain is instrumental in directing the isomerization process and preventing the molecule from relaxing back to its original state without completing the rotational cycle. researchgate.net

Four-Step Isomerization Cycle : Unidirectional rotation is achieved through a sequence of events. A photochemical cis-trans isomerization is followed by a thermal helix inversion, which repositions the rotor for the next photochemical step. This sequence effectively prevents reverse rotation. acs.orgacs.org

The function of a molecular motor is governed by its dynamic behavior upon light absorption. The process begins with photoexcitation to a singlet excited state (S1), which leads to an ultrafast isomerization around the central double bond. acs.org This photochemical reaction proceeds through a conical intersection—a point where the potential energy surfaces of the ground state (S0) and the excited state (S1) cross—allowing for rapid and efficient relaxation back to the ground state in the isomerized form. researchgate.netaip.org

For the fluorene-based motor incorporating the this compound rotor, molecular dynamics simulations have provided detailed insights into these processes. researchgate.net The system undergoes a four-stroke cycle with two photoisomerization steps and two thermally activated helix inversions, leading to a complete counter-clockwise rotation of the indene moiety. acs.org The helicity of the molecule has a strong influence on the direction of rotation. acs.org

Detailed research findings on the dynamics of this system have been established through both theoretical studies and time-resolved spectroscopy. researchgate.netacs.orgacs.org

| Parameter | Value | Significance |

|---|---|---|

| Excited-State Lifetime (Stable to Metastable) | 1.40 ± 0.10 ps | Indicates the duration the motor spends in the excited state before converting to its metastable form. researchgate.net |

| Excited-State Lifetime (Metastable to Stable) | 1.77 ± 0.13 ps | The lifetime for the reverse photoisomerization process. researchgate.net |

| Quantum Yield (Stable to Metastable) | 0.92 | Represents the high efficiency of the forward photochemical conversion. researchgate.net |

| Quantum Yield (Metastable to Stable) | 0.40 | The lower efficiency of the reverse photoisomerization helps maintain a favorable photostationary state. researchgate.net |

| Rotational Mechanism | Four-step cycle (2 photochemical, 2 thermal) | Ensures unidirectional rotation by combining light-driven and heat-driven steps. acs.orgacs.org |

Role of this compound as a Building Block for Functional Polymersresearchgate.netlookchem.com

Indene and its derivatives are recognized precursors in polymer chemistry, capable of undergoing polymerization through cationic or radiation-induced mechanisms to form polyindenes. scribd.commdpi.comresearchgate.net The compound this compound serves as a specialized building block in this field, particularly in the synthesis of metallocene catalysts used for olefin polymerization. researchgate.netlookchem.com

The synthesis pathway involves the deprotonation of this compound with n-butyl lithium to form the corresponding lithium salt, 2,4,7-trimethylindenyl lithium. This organometallic intermediate is then reacted with metal tetrachlorides, such as zirconium tetrachloride, to produce bis(indenyl)zirconium dichloride complexes. researchgate.netlookchem.com These complexes, when activated, serve as highly effective catalysts for the polymerization of monomers like ethene and propene. researchgate.netlookchem.com

| Indene Derivative | Reaction | Resulting Complex Type | Application |

|---|---|---|---|

| 2,4,7-trimethylindenyl lithium | Reaction with 1-chloro-2-propene, followed by deprotonation and reaction with ZrCl₄ | bis[1-(2-propene-1-yl)-2,4,7-trimethyl-indenyl]zirconium dichloride | Catalyst for ethene and propene polymerization. researchgate.net |

| 2,4,7-trimethylindenyl lithium | Reaction with 1-bromo-3-methyl-2-butene, followed by deprotonation and reaction with ZrCl₄ | bis[1-(3-methyl-2-butene-1-yl)-2,4,7-trimethylindenyl]zirconium dichloride | Catalyst for ethene and propene polymerization. researchgate.net |

| 2,4,7-trimethylindenyl lithium | Reaction with 4-bromo-1-butene, followed by deprotonation and reaction with ZrCl₄ | bis[1-(3-buten-1-yl)-2,4,7-trimethylindenyl]zirconium dichloride | Active catalyst for ethene and propene polymerization. lookchem.com |

Structure-Property Relationships in Indene-Derived Materials for Specific Functionalitiesmdpi.combenchchem.com

The properties of materials derived from indene are intrinsically linked to their molecular structure. mdpi.com The inclusion of the indene scaffold, and specifically the substitution pattern on the rings, allows for the fine-tuning of material characteristics for targeted applications.

Incorporating indene structures into polymer backbones has been shown to enhance properties such as thermal stability and flexibility. In the context of polymerization catalysts derived from this compound, the substituents on the indene ligand directly influence the catalytic activity and the properties of the resulting polymer. For example, the nature of the alkenyl side chains on the indenyl ligand in zirconium complexes can affect the molecular weight and polydispersity of the polypropylene (B1209903) produced. lookchem.com

Furthermore, the electronic nature of functional groups on the indene ring plays a critical role in applications like organic electronics. In the development of indene-fullerene adducts for use as electron-transporting materials in perovskite solar cells, the functionalization of the indene moiety modifies the electronic energy levels (e.g., the LUMO level) of the final adduct. acs.orgcnr.it The electron-releasing effect of the indene group can be modulated by adding other electron-donating or electron-withdrawing groups, thereby tuning the material's performance within a device. acs.orgcnr.it The steric bulk provided by the three methyl groups in this compound can also be expected to influence solubility, molecular packing, and thermal properties in the solid state, which are critical factors for material processing and performance.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Efficient and Sustainable Synthetic Routes for 2,4,7-trimethyl-1H-indene

While methods for synthesizing substituted indenes exist, a primary focus of future research is the development of more efficient, selective, and environmentally benign pathways to produce this compound. Current research into the synthesis of analogous indene (B144670) derivatives provides a roadmap for these future endeavors. The goal is to move beyond classical methods that may require harsh conditions or generate significant waste, towards greener alternatives that utilize readily available starting materials and catalytic processes. uva.nlnih.govrsc.org

Several modern catalytic strategies show promise for adaptation to this compound synthesis:

Palladium-Catalyzed Cross-Coupling and Cyclization: A prominent strategy involves a sequence of Palladium-catalyzed Suzuki coupling followed by Ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org This approach uses cost-effective starting materials like substituted phenols and demonstrates excellent functional group tolerance and scalability. organic-chemistry.org Another innovative method is the Pd-catalyzed consecutive double Heck reaction conducted in water, which offers an environmentally friendly route to substituted indenes. nih.govrsc.org

First-Row Transition Metal Catalysis: To enhance sustainability, research is shifting towards catalysts based on abundant and less expensive first-row transition metals. uva.nl Iron-catalyzed annulation of secondary benzyl (B1604629) alcohols with alkynes nii.ac.jp and cobalt-catalyzed metalloradical approaches uva.nl represent sustainable routes that avoid the use of precious metals.

C-H Activation and Annulation Reactions: Direct C-H bond activation is an atom-economical approach to building complex molecules. scispace.com Silver-catalyzed annulative coupling nii.ac.jp and rhodium-catalyzed reactions of arylboroxines with alkynes under a carbon monoxide atmosphere are emerging as powerful tools for constructing the indene framework. iyte.edu.tr

Future work will likely focus on optimizing these methods for the specific substitution pattern of this compound, potentially starting from petrochemical feedstocks like trimethylbenzene isomers.

Table 1: Promising Synthetic Strategies for Substituted Indenes

| Synthetic Strategy | Catalyst System | Key Features | Relevant Findings |

| Suzuki Coupling & Metathesis | Palladium (Pd) and Ruthenium (Ru) | Uses readily available phenols; high functional group tolerance. organic-chemistry.org | Offers a controlled, high-yield route to functionalized indenes. organic-chemistry.org |

| Double Heck Reaction | Palladium (Pd) | "On water" synthesis; environmentally benign; scalable. nih.govrsc.org | Produces indenes with all-carbon quaternary centers. nih.gov |

| Metallo-radical Catalysis | Cobalt (Co) | Sustainable; uses abundant first-row transition metal. uva.nl | Moves away from expensive noble metal catalysts. uva.nl |

| Annulative Coupling | Silver (Ag) or Iron (Fe) | High selectivity from readily available benzyl alcohols and alkynes. nii.ac.jp | Can suppress the formation of unwanted side products. nii.ac.jp |

| C-H Activation/Annulation | Rhenium (Re) or Rhodium (Rh) | Atom-economical; builds complexity in fewer steps. scispace.comiyte.edu.tr | Efficiently forms carbon-carbon bonds without pre-functionalization. scispace.com |

| Cycloisomerization | Platinum (Pt), Ruthenium (Ru), or Gold (Au) | Direct cyclization of ethynylbenzene derivatives. organic-chemistry.orgacs.org | Gold catalysis proceeds via a key cyclopropyl (B3062369) gold carbene intermediate. acs.orgnih.gov |

Design of Next-Generation Catalysts with Enhanced Selectivity and Activity

The synthesis of precisely substituted indenes like this compound, and its subsequent functionalization, heavily relies on the performance of transition-metal catalysts. A major future research direction is the rational design of new catalysts with superior activity and, crucially, selectivity (both regio- and enantioselectivity).

Current research highlights several promising avenues:

Ligand-Modified Catalysts: The properties of a metal catalyst are tuned by its surrounding ligands. Chiral ligands, such as those derived from BINOL, are used to create catalysts (e.g., chiral CpxMIII catalysts) capable of enantioselective C-H activation and annulation reactions. snnu.edu.cn This opens the door to producing optically active derivatives of this compound for applications in asymmetric synthesis and materials science.

Inexpensive and Non-Toxic Metal Catalysts: There is a significant push to replace expensive and toxic noble metals like palladium and rhodium with more sustainable alternatives. uva.nl Copper-catalyzed reactions, for example, offer an appealing route to substituted 1H-indenes under mild conditions with broad functional group tolerance. acs.org Similarly, catalysts based on abundant metals like iron and cobalt are being developed for various indene syntheses. uva.nlnii.ac.jp

Bio-Inspired Catalysis: Mimicking the reactivity of metalloenzymes offers a novel approach. The concept of metallo-radical catalysis, which utilizes the intrinsic radical-type reactivity of metals like cobalt, is a bio-inspired strategy that enables new types of chemical transformations for sustainable indene synthesis. uva.nl

Future work will involve a synergistic approach combining experimental screening and computational modeling to design ligands that can precisely control the reactivity at the metal center, enabling selective functionalization of the this compound core.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Functionality

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, advanced computational modeling offers a pathway to understanding its fundamental properties and predicting its behavior in various chemical environments, guiding experimental work.

Key areas of future computational research include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are already being used to unravel the complex mechanisms of metal-catalyzed reactions that produce indene derivatives. acs.orgnih.gov These studies can identify key intermediates and transition states, explaining how factors like ligand structure and substrate electronics influence reaction outcomes. acs.orgnih.gov Such insights are critical for optimizing synthetic routes and designing better catalysts.

Predicting Reactivity and Properties: Computational tools can predict the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. researchgate.net This information helps to forecast its reactivity, stability, and potential for intermolecular interactions. For instance, DFT and Molecular Dynamics (MD) simulations have been successfully used to study the adsorption behavior of indene derivatives on metal surfaces for applications like corrosion inhibition. researchgate.net

Designing Functional Molecules: Before undertaking complex synthesis, computational models can be used to design and screen virtual libraries of this compound derivatives for specific applications. By calculating properties like charge transport capability or interaction energies with biological targets, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. eeer.org

The integration of machine learning with quantum chemical calculations represents a future frontier, potentially enabling rapid prediction of properties and reaction outcomes for a vast array of indene-based structures.

Integration of this compound into Novel Smart Materials and Nanoscale Devices

The rigid, planar structure and modifiable electronic properties of the indene core make this compound and its derivatives attractive building blocks for advanced materials and molecular machines.

Future research is expected to explore its integration into:

Organic Electronics: Substituted indenes are being investigated for applications in organic photovoltaics (OPVs) and perovskite solar cells. organic-chemistry.org For example, indene-C60 bisadduct (ICBA), a fullerene derivative, has been used as an effective electron transport layer in high-performance solar cells, significantly boosting their voltage and efficiency. diva-portal.org Derivatives of this compound could be designed to tune the energy levels and morphology of the active layers in such devices.

Molecular Machines: The controlled movement of molecules is the basis of nanotechnology. A derivative of this compound, specifically this compound-1,3(2H)-dione, has been synthesized as a core component of a light-driven molecular motor. core.ac.uk The steric interactions of the methyl groups are critical for the directional rotary motion of these nanoscale devices. core.ac.uk This demonstrates a high-value application where the specific substitution pattern of the indene is essential for function.

Functional Polymers and Materials: Indene derivatives serve as important ligands for metal complexes used in catalysis, such as for olefin polymerization. uva.nlresearchgate.net The 2,4,7-trimethylindenyl ligand, for instance, can be used to create zirconium complexes that catalyze the polymerization of ethene and propene. researchgate.net Furthermore, the electron-rich nature of the indene ring system suggests potential applications as corrosion inhibitors, where the molecule adsorbs onto a metal surface to protect it from degradation. researchgate.net

Interdisciplinary collaboration between synthetic chemists, physicists, and engineers will be crucial to fully realize the potential of this compound in these cutting-edge technologies.

Q & A

Q. What established synthetic routes are available for 2,4,7-trimethyl-1H-indene, and what reaction conditions critically influence yield?

Synthesis of this compound derivatives typically involves:

- Friedel-Crafts alkylation : Using methyl halides and Lewis acids (e.g., AlCl₃) to introduce methyl groups to the indene backbone. Reaction temperature (80–120°C) and stoichiometric ratios of reagents significantly impact regioselectivity .

- Diels-Alder reactions : Cycloaddition of dienes with substituted indenes under thermal or catalytic conditions. Solvent polarity and diene reactivity (e.g., electron-deficient dienophiles) dictate product distribution .

- Hydrogenation/Dehydrogenation : Selective reduction of aromatic rings using catalysts like Pd/C or PtO₂ to control saturation levels .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions (e.g., δ 1.2–2.5 ppm for methyl protons) and confirm ring saturation. 2D NMR (COSY, HSQC) resolves overlapping signals in dihydroindenes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas (e.g., C₁₂H₁₄ for trimethylindenes) and fragments due to ring-opening or methyl loss .

- Gas Chromatography (GC) : Retention indices and spiking with authentic standards validate purity, particularly for isomers like 1,1,3-trimethylindane .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition or electrophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, electron-rich indenes favor electrophilic attack at the 4,7-positions .

- Molecular Docking : Simulate interactions with biological targets (e.g., cholinesterase enzymes) to prioritize derivatives for synthesis. Substituent effects on binding affinity can guide structural optimization .

Q. What strategies resolve conflicting spectroscopic data for substituted indene derivatives?

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as seen in studies of (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .

- Dynamic NMR : Detect hindered rotation in bulky substituents (e.g., trimethyl groups) by variable-temperature experiments .

- Isotopic Labeling : Use ²H or ¹³C-labeled methyl groups to track positional stability during reactions .

Q. How do substituent positions on the indene ring modulate biological activity, such as cholinesterase inhibition?

Q. What methodologies optimize synthetic yields of this compound derivatives while minimizing isomer formation?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective hydrogenation of polycyclic precursors .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 20–30% compared to conventional heating .

- Chromatographic Separation : Use preparative HPLC with chiral columns to resolve enantiomers of dihydroindene intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for trimethylindene isomers?

Q. Why do computational predictions of NMR chemical shifts sometimes deviate from experimental values?

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in DFT calculations to improve shift accuracy .

- Conformational Sampling : Account for rotamer populations in flexible substituents (e.g., phenylethyl groups) via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.